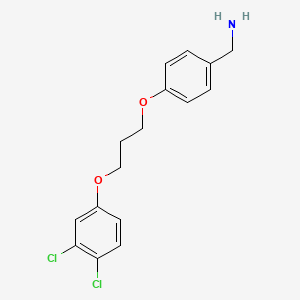
4,4-Dimethoxy-2,2-dimethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethoxy-2,2-dimethylbutanal is an organic compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two methoxy groups and two methyl groups attached to a butanal backbone. This compound is often used as an intermediate in organic synthesis and has significant industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-2,2-dimethylbutanal typically involves the Claisen condensation reaction. This process uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The reaction conditions include the preparation of butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to obtain the crude product. The final product is obtained through distillation under normal and reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. This method enhances the safety and quality of the product while improving production capacity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4-Dimethoxy-2,2-dimethylbutanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, agrochemicals, and dyes .
Mécanisme D'action
The mechanism of action of 4,4-Dimethoxy-2,2-dimethylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethoxy-2-methyl-2-butanol
- 2,2-Dimethyl-4-methoxybutanal
Comparison: 4,4-Dimethoxy-2,2-dimethylbutanal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers advantages in terms of stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4,4-dimethoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C8H16O3/c1-8(2,6-9)5-7(10-3)11-4/h6-7H,5H2,1-4H3 |
Clé InChI |
FWUKGPHKUHZKGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(OC)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


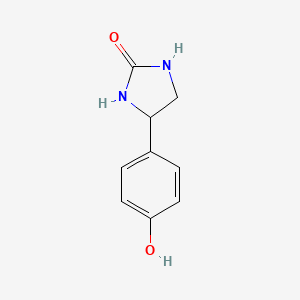
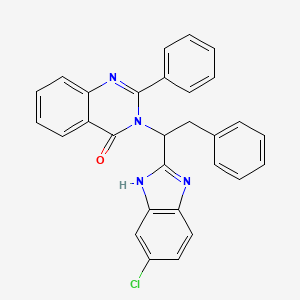
![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
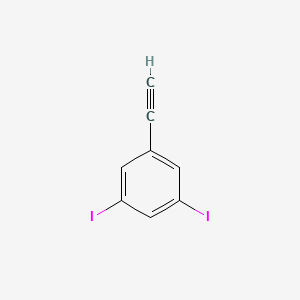
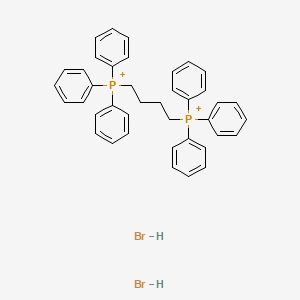
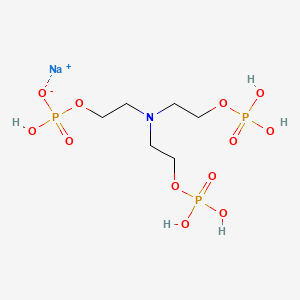
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)
![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
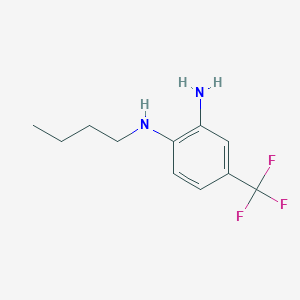
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
